molecular formula C16H34N2S B14528593 N-Heptyl-N'-octan-2-ylthiourea CAS No. 62549-38-6

N-Heptyl-N'-octan-2-ylthiourea

Cat. No.: B14528593
CAS No.: 62549-38-6
M. Wt: 286.5 g/mol
InChI Key: NVWSUZFBLRKFRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Heptyl-N'-octan-2-ylthiourea is a thiourea derivative characterized by two distinct alkyl substituents: a heptyl group (C₇H₁₅) and an octan-2-yl group (a branched C₈H₁₇ chain). Thioureas are organosulfur compounds with the general formula R¹R²N–C(S)–NR³R⁴, where substituents (R¹–R⁴) dictate their physicochemical and biological properties.

Properties

CAS No.

62549-38-6

Molecular Formula

C16H34N2S

Molecular Weight

286.5 g/mol

IUPAC Name

1-heptyl-3-octan-2-ylthiourea

InChI

InChI=1S/C16H34N2S/c1-4-6-8-10-12-14-17-16(19)18-15(3)13-11-9-7-5-2/h15H,4-14H2,1-3H3,(H2,17,18,19)

InChI Key

NVWSUZFBLRKFRO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=S)NC(C)CCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Heptyl-N’-octan-2-ylthiourea can be synthesized through the reaction of heptylamine and octan-2-ylamine with carbon disulfide, followed by the addition of an appropriate oxidizing agent. The reaction typically proceeds under mild conditions, with the formation of the thiourea bond facilitated by the nucleophilic attack of the amines on the carbon disulfide.

Industrial Production Methods: On an industrial scale, the production of N-Heptyl-N’-octan-2-ylthiourea involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-Heptyl-N’-octan-2-ylthiourea undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary and secondary amines.

    Substitution: Various substituted thioureas depending on the reagents used.

Scientific Research Applications

N-Heptyl-N’-octan-2-ylthiourea has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Heptyl-N’-octan-2-ylthiourea involves its interaction with various molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and chemical reactions. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other biomolecules, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

N-(2-Furoyl)-N′-(2-pyridyl)thiourea ()
  • Structure : Features a furoyl (aromatic) and pyridyl (heteroaromatic) substituent, enabling resonance stabilization and intramolecular hydrogen bonding (N–H⋯N and N–H⋯O interactions) .
  • Synthesis: Prepared via reaction of furoyl isothiocyanate with 2-aminopyridine in dry acetone, contrasting with the alkyl thiourea synthesis (likely involving alkyl isothiocyanates and amines).
  • Key Differences :
    • The aromatic/heteroaromatic groups in N-(2-Furoyl)-N′-(2-pyridyl)thiourea enhance coordination ability and π-π stacking, unlike the aliphatic chains in N-Heptyl-N'-octan-2-ylthiourea.
    • The branched octan-2-yl group in this compound may reduce crystallinity compared to planar aromatic analogs.
N-(3-chloro-2-methylphenyl)-N'-[(oxolan-2-yl)methyl]thiourea ()
  • Structure : Contains a chlorinated aryl group and a tetrahydrofuran-derived substituent, introducing polar and steric effects.
  • Steric hindrance from the oxolane group may limit conformational flexibility compared to the linear heptyl/octan-2-yl chains.
N-[(1R,2S,4R)-bicyclo[2.2.1]heptan-2-yl]-N'-[2-(pyridin-2-yl)ethyl]thiourea ()
  • Key Differences :
    • The bicyclic framework enhances thermal stability, whereas the flexible alkyl chains in this compound may lower melting points.
    • Pyridyl groups enable metal chelation, a property absent in the aliphatic analog.

Physicochemical Properties

Property This compound N-(2-Furoyl)-N′-(2-pyridyl)thiourea N-(3-chloro-2-methylphenyl)-N'-[(oxolan-2-yl)methyl]thiourea
Molecular Weight ~316.5 g/mol 331.34 g/mol 312.84 g/mol
Solubility Low in water; high in DCM/THF Moderate in polar aprotic solvents Moderate in DMSO/acetone
Hydrogen Bonding Weak (alkyl groups) Strong (N–H⋯N/O/S) Moderate (N–H⋯Cl/O)
Melting Point Estimated 80–90°C 198–200°C 145–150°C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.